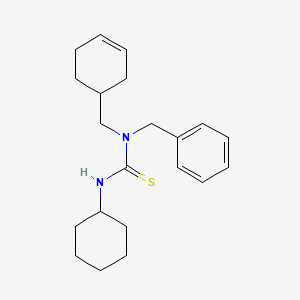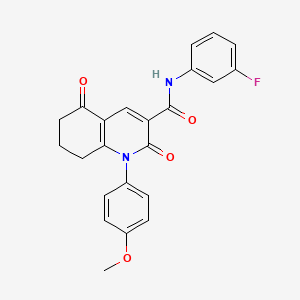![molecular formula C21H23N5O2 B11621029 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Ringe und funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid umfasst mehrere Schritte, darunter die Bildung der Triazatricyclo-Struktur und die Einführung verschiedener funktioneller Gruppen. Übliche Synthesewege können die Verwendung von Cyclopentylamin, Methylisocyanat und Prop-2-en-1-ylbromid als Ausgangsmaterialien beinhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter kontrollierten Temperaturen und Drücken.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und Durchfluss-Systemen umfassen. Der Einsatz von Hochdurchsatz-Screening und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Endprodukts verbessern. Sicherheitsmaßnahmen und Umweltaspekte sind ebenfalls von entscheidender Bedeutung im industriellen Produktionsprozess.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Reagenzien unter basischen Bedingungen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: H2-Gas mit Pd/C-Katalysator.
Substitution: Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Katalysator in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder -aktivator untersucht, der verschiedene biochemische Pfade beeinflusst.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt, aufgrund seiner einzigartigen strukturellen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen oder deren Funktion verändern. Diese Interaktion kann verschiedene zelluläre Pfade beeinflussen, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid
- N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid
Einzigartigkeit
Die Einzigartigkeit von N-Cyclopentyl-6-imino-13-methyl-2-oxo-7-(Prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid liegt in seiner komplexen Struktur, die mehrere Ringe und funktionelle Gruppen umfasst. Diese Komplexität ermöglicht eine Vielzahl chemischer Reaktionen und Interaktionen mit biologischen Zielen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H23N5O2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c1-3-10-25-18(22)15(20(27)23-14-6-4-5-7-14)11-16-19(25)24-17-9-8-13(2)12-26(17)21(16)28/h3,8-9,11-12,14,22H,1,4-7,10H2,2H3,(H,23,27) |
InChI-Schlüssel |
SAUINVXITJYJON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC4CCCC4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11620949.png)
![(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620954.png)
![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620970.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11621024.png)
![(2Z)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621030.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11621036.png)
